(5-Amino-benzotriazol-1-yl)-acetic acid methyl ester
Description
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-(5-aminobenzotriazol-1-yl)acetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)5-13-8-3-2-6(10)4-7(8)11-12-13/h2-4H,5,10H2,1H3 |
InChI Key |
KURXAHLZAWEZDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)N)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-benzotriazol-1-yl)-acetic acid methyl ester typically involves the reaction of 5-amino-benzotriazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at the 5-position undergoes nucleophilic substitution, enabling functionalization:
-
Acylation : Reacts with acetyl chloride or anhydrides in THF under basic conditions (e.g., DMAP) to form amides .
-
Alkylation : Treating with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ yields N-alkyl derivatives .
Example Reaction:
Conditions: 8h stirring at 25°C; isolated yields: 70–85% .
Ester Hydrolysis and Transesterification
The methyl ester (-COOCH₃) is hydrolyzed to carboxylic acid or modified via transesterification:
-
Hydrolysis : Using Cs₂CO₃ in methanol/water (1:1) yields (5-amino-Bt)-acetic acid .
-
Enzymatic Hydrolysis : Hydrolases (e.g., lipases) cleave the ester bond in aqueous media, releasing benzotriazole .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkaline Hydrolysis | Cs₂CO₃, MeOH/H₂O, 25°C, 12h | (5-Amino-Bt)-acetic acid | 90% | |
| Enzymatic Cleavage | Lipase, pH 7.4 buffer, 37°C | Benzotriazole + acetic acid | 85% |
Coupling Reactions
The benzotriazole moiety facilitates cross-coupling and peptide synthesis:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd catalysis to form biaryl derivatives .
-
Peptide Bond Formation : The methyl ester acts as a carboxyl-protecting group, enabling coupling with amino acids via EDC/HOBt .
Example Pathway for Suzuki Coupling:
-
Deprotection of methyl ester via hydrolysis.
-
Pd-catalyzed coupling with boronic acid .
Yield: 66% for 4-methoxyphenyl derivative .
Cytochrome P450 Inhibition
The compound acts as a mechanism-based inhibitor of cytochrome P450 enzymes:
-
Mechanism : Forms reactive intermediates that covalently bind to P450 heme, leading to enzyme inactivation .
-
Application : Used in metabolic studies to probe drug-drug interactions .
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (P450 3A4) | 10 μM | |
| Covalent Binding | 0.3 nmol/mg protein |
Photophysical Modifications
Conjugation with aromatic systems enhances fluorescence properties:
-
Fluorescence Tuning : Electron-rich aryl groups (e.g., 4-methoxyphenyl) increase quantum yield (Φ = 0.45) .
-
Stokes Shift : Exhibits shifts up to 120 nm due to non-radiative relaxation .
Stability and Reactivity Considerations
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acidic/basic conditions .
-
Thermal Stability : Decomposes above 200°C without melting.
This compound’s multifunctional design supports applications in medicinal chemistry, materials science, and enzymology. Its reactivity profile underscores its utility as a scaffold for synthesizing bioactive molecules and functional materials.
Scientific Research Applications
(5-Amino-benzotriazol-1-yl)-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of (5-Amino-benzotriazol-1-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzotriazole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "(5-Amino-benzotriazol-1-yl)-acetic acid methyl ester" with structurally analogous heterocyclic esters, focusing on molecular features, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Core Heterocycle and Reactivity Benzotriazole vs. Benzimidazole/Tetrazole: Benzotriazole’s triazole ring offers greater metabolic stability compared to benzimidazole () and tetrazole (). The 5-amino group in benzotriazole enhances nucleophilic reactivity, akin to amino-substituted benzoxazoles () and indoles (). Ester Functionality: The acetic acid methyl ester group improves lipophilicity, similar to ethyl esters in tetrazole derivatives () and indole-based esters ().
Synthesis Strategies
- Benzotriazole Derivatives : Likely synthesized via cyclization of o-phenylenediamine analogs followed by esterification, as seen in benzimidazole synthesis ().
- Tetrazole Hybrids : highlights sodium azide and ammonium chloride for tetrazole ring formation, a method adaptable for benzotriazole-tetrazole hybrids.
- Indole and Thiazole Analogs : Bromination () and thiourea/urea condensations () are common for functionalizing indoles and thiazoles.
Enzyme Inhibition: Amino-substituted heterocycles, such as 5-aminotetrazole (), are known enzyme inhibitors, implying similar utility for the benzotriazole derivative. Material Science: The stability of benzotriazole rings (cf. , SHELX refinement) could make this compound useful in crystallography or polymer stabilization.
Safety and Handling Methyl esters of amino-heterocycles, like (2-amino-thiazol-5-yl)-acetic acid methyl ester (), require precautions against inhalation and skin contact. The target compound likely shares similar hazards.
Biological Activity
(5-Amino-benzotriazol-1-yl)-acetic acid methyl ester, a derivative of benzotriazole, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 194.20 g/mol. Its structure features a benzotriazole moiety, which is known for its versatile interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not provided] |
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-benzotriazole with methyl bromoacetate. This reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Antimicrobial Properties
Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
In cancer research, this compound has shown promise as an anticancer agent. It was found to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.
The biological activity of this compound is attributed to its structural features that facilitate interactions with biological macromolecules. The amino group can form hydrogen bonds with proteins, while the benzotriazole ring can interact with aromatic residues, influencing enzyme activity and receptor interactions. This dual mechanism allows for modulation of various metabolic pathways .
Case Studies and Research Findings
- Antibacterial Activity : In a comparative study, derivatives similar to this compound were tested against MRSA and other Gram-positive bacteria. The results indicated significant antibacterial efficacy with MIC values ranging from 12.5 to 25 μg/mL .
- Anti-inflammatory Effects : A recent study assessed the compound's effects on RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in nitric oxide production, indicating anti-inflammatory potential .
- Anticancer Properties : In vitro studies on ovarian cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .
Q & A
Q. What are the optimal synthetic routes for (5-Amino-benzotriazol-1-yl)-acetic acid methyl ester, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis typically involves coupling benzotriazole derivatives with activated acetic acid esters. Key steps include:
- Nucleophilic substitution : React 5-aminobenzotriazole with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product. Monitor purity via TLC (Rf ~0.4–0.6) .
- Yield optimization : Pre-activate the carboxylate group using DCC/DMAP coupling agents to enhance reaction efficiency .
Q. What chromatographic and spectroscopic techniques are recommended for purifying and characterizing this compound?
- Methodological Answer :
- Purification : Employ flash chromatography with silica gel (particle size 40–63 μm) and a mobile phase of ethyl acetate/hexane (1:3 v/v). Collect fractions and analyze via UV-Vis at 254 nm .
- Characterization :
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700–1730 cm⁻¹ and benzotriazole ring vibrations at ~1450–1600 cm⁻¹ .
- NMR : Use ¹H NMR (CDCl₃) to identify methyl ester protons (δ 3.7–3.9 ppm) and benzotriazole NH₂ protons (δ 5.1–5.3 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
- Methodological Answer : Discrepancies in spectral data (e.g., unexpected splitting in NMR or IR peak shifts) may arise from tautomerism in benzotriazole derivatives or residual solvents.
- Tautomer analysis : Perform variable-temperature NMR (VT-NMR) to observe dynamic proton exchange in DMSO-d₆ .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]+ with <2 ppm error, distinguishing from isomeric impurities .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.
- Degradation analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify intact compound vs. degradation products. Monitor ester hydrolysis via loss of methyl ester NMR signals .
Q. How can researchers assess the environmental impact or biodegradation pathways of this compound?
- Methodological Answer :
- Fate studies : Use OECD 301B (Ready Biodegradability Test) in aqueous media with activated sludge. Track parent compound disappearance via LC-MS/MS over 28 days .
- Metabolite identification : Employ high-resolution orbitrap MS to detect intermediates (e.g., hydrolyzed acetic acid derivatives) and propose degradation pathways .
Q. What in vitro models are appropriate for evaluating the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Screen against benzotriazole-binding enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Calculate IC₅₀ values via dose-response curves .
- Cellular uptake studies : Use fluorescently labeled analogs in cell lines (e.g., HeLa) with confocal microscopy to track intracellular localization .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity or therapeutic potential?
- Methodological Answer :
- Cell viability assays : Use MTT or resazurin assays in triplicate, with concentrations ranging from 1 nM–100 μM. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
- Statistical analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess significance via ANOVA with post-hoc tests .
Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible research?
- Methodological Answer :
- Process control : Standardize reaction parameters (temperature ±1°C, solvent purity ≥99.9%) and use in-line FTIR to monitor reaction progress .
- Quality checks : Implement LC-MS purity thresholds (>95%) and ¹H NMR consistency checks (e.g., integral ratios of key protons) for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
